

Methyl 2-(m-tolyl)acetate: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: **Methyl 2-(m-tolyl)acetate**

Cat. No.: **B1353104**

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Introduction

Methyl 2-(m-tolyl)acetate, with the CAS number 53088-69-0 and the molecular formula $C_{10}H_{12}O_2$, is a valuable intermediate in the field of organic synthesis.^[1] This colorless to slightly yellow liquid possesses a molecular weight of 164.20 g/mol.^[1] Its utility spans various sectors, including the fragrance and pharmaceutical industries, where it serves as a key building block for the construction of more complex molecules. This document provides a comprehensive overview of the applications and experimental protocols related to **Methyl 2-(m-tolyl)acetate** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-(m-tolyl)acetate** is presented in the table below.

Property	Value
CAS Number	53088-69-0
Molecular Formula	$C_{10}H_{12}O_2$
Molecular Weight	164.20 g/mol
Physical State	Colorless to slightly yellow liquid

Applications in Organic Synthesis

Methyl 2-(m-tolyl)acetate is a versatile reagent that can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses. Its primary applications lie in its function as a nucleophile, either through the hydrolysis of the ester to the corresponding carboxylic acid or through the generation of an enolate at the α -carbon.

Use as a Precursor for Fragrance Compounds

While specific examples for the meta-isomer are not extensively detailed in publicly available literature, related tolyl acetates and their derivatives are known for their applications in the fragrance industry due to their characteristic scents.^{[2][3]} The structural motif of **Methyl 2-(m-tolyl)acetate** makes it a potential precursor for the synthesis of novel fragrance ingredients.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The tolyl acetate scaffold is a common feature in various biologically active molecules. While direct examples of blockbuster drugs derived from **Methyl 2-(m-tolyl)acetate** are not readily found, its structural components are relevant to medicinal chemistry. The methyl-substituted phenyl ring, for instance, is a key feature in many pharmaceutical agents, where the position of the methyl group can significantly influence the molecule's biological activity and metabolic stability.

Experimental Protocols

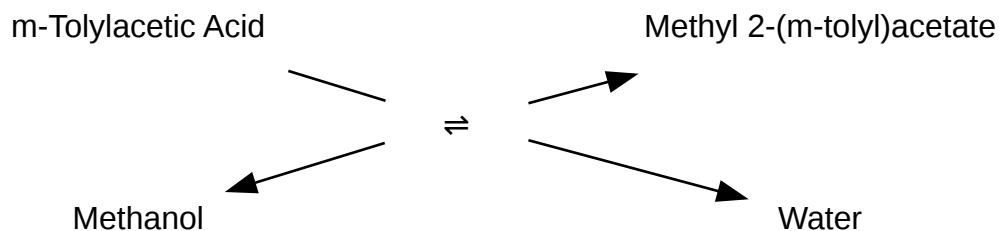
This section provides detailed experimental protocols for the synthesis and key reactions of **Methyl 2-(m-tolyl)acetate**.

Synthesis of Methyl 2-(m-tolyl)acetate via Fischer Esterification

The most common and straightforward method for the synthesis of **Methyl 2-(m-tolyl)acetate** is the Fischer esterification of m-tolylacetic acid with methanol in the presence of an acid catalyst.^{[4][5]}

Reaction Scheme:

+ H⁺ (cat.)



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Fischer Esterification of m-Tolylacetic Acid.

Materials:

- m-Tolylacetic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylacetic acid and an excess of anhydrous methanol (typically 5-10 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirring solution.

- Heat the reaction mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude **Methyl 2-(m-tolyl)acetate**.
- The crude product can be purified by vacuum distillation to obtain the pure ester.

Quantitative Data:

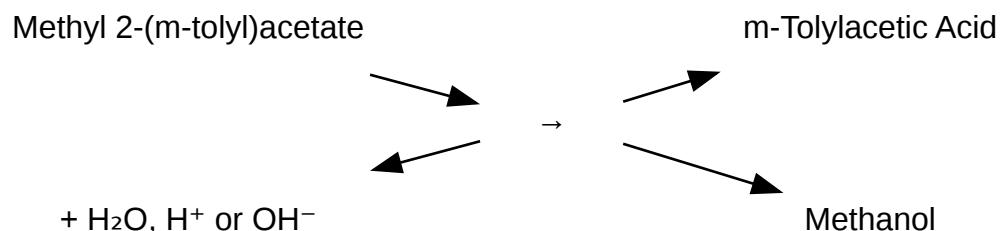
While a specific yield for the synthesis of **Methyl 2-(m-tolyl)acetate** was not found in the provided search results, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, especially when an excess of the alcohol is used and water is removed.[4][6]

Reactant	Molar Ratio	Catalyst	Reaction Time	Typical Yield
m-Tolylacetic Acid	1	H ₂ SO ₄ or p-TsOH	2-6 hours	>80%
Methanol	5-10			

Hydrolysis of Methyl 2-(m-tolyl)acetate

The ester functionality of **Methyl 2-(m-tolyl)acetate** can be hydrolyzed under either acidic or basic conditions to yield m-tolylacetic acid.

Reaction Scheme:

[Click to download full resolution via product page](#)Hydrolysis of **Methyl 2-(m-tolyl)acetate**.

Base-Catalyzed Hydrolysis (Saponification) Protocol:

Materials:

- **Methyl 2-(m-tolyl)acetate**
- Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1-2 M)
- Ethanol or methanol (as a co-solvent)
- Hydrochloric acid (HCl) (e.g., 1-2 M)
- Organic solvent for extraction (e.g., diethyl ether)

Procedure:

- In a round-bottom flask, dissolve **Methyl 2-(m-tolyl)acetate** in ethanol or methanol.
- Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents).
- Heat the mixture to reflux and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).

- Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until the pH is acidic (pH ~2).
- The m-tolylacetic acid will precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like diethyl ether.
- Collect the precipitated solid by filtration or separate the organic layer from the extraction.
- Dry the solid or the organic extract over anhydrous sodium sulfate.
- If an extraction was performed, remove the solvent under reduced pressure to yield the carboxylic acid. The solid product can be further purified by recrystallization.

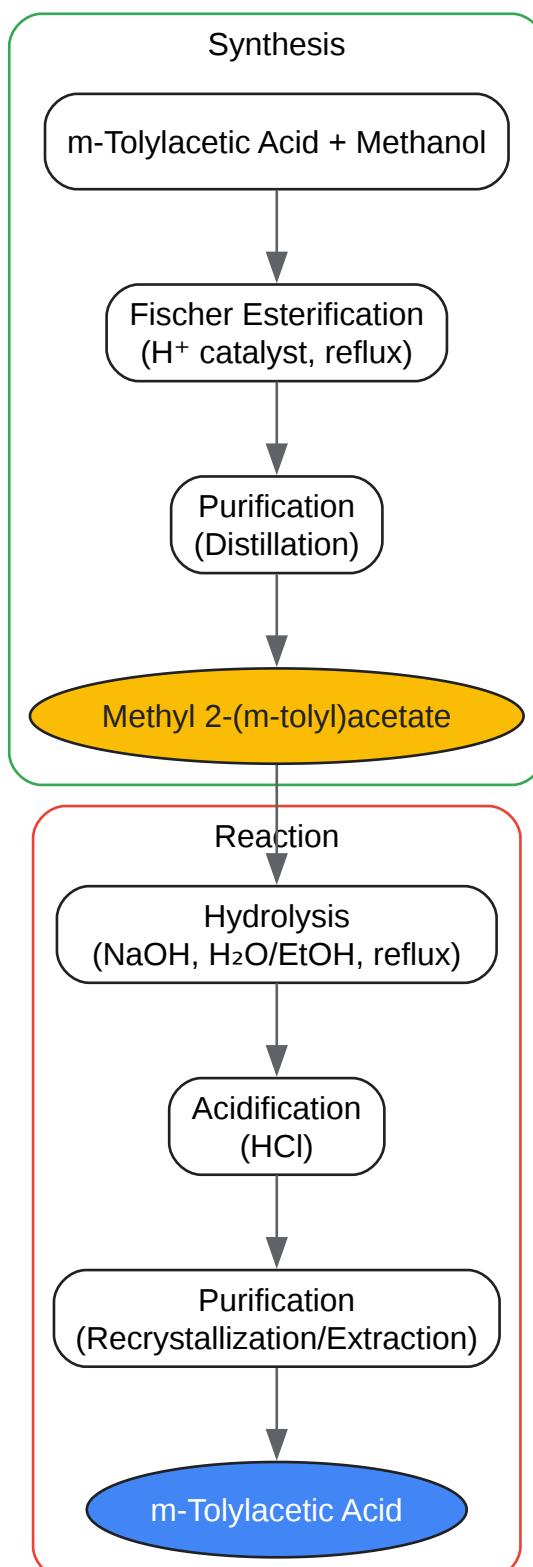
Quantitative Data:

Saponification reactions are generally high-yielding, often proceeding to completion.

Reactant	Reagent	Reaction Time	Typical Yield
Methyl 2-(m-tolyl)acetate	NaOH or KOH (aq)	1-3 hours	>90%

Logical Workflow for Synthesis and Subsequent Reaction

The following diagram illustrates a typical workflow starting from the synthesis of **Methyl 2-(m-tolyl)acetate** and its subsequent hydrolysis.

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Synthetic workflow for **Methyl 2-(m-tolyl)acetate**.

Conclusion

Methyl 2-(m-tolyl)acetate is a readily accessible and versatile chemical intermediate. The straightforward protocols for its synthesis via Fischer esterification and its subsequent hydrolysis to the corresponding carboxylic acid make it a valuable starting material for a wide range of applications in organic synthesis, particularly in the development of new fragrance and pharmaceutical compounds. The methodologies presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in enolate chemistry, could unveil novel synthetic pathways to valuable molecules.

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